molecular formula C12H14Cl2N2O2 B12772490 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide CAS No. 128153-83-3

2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide

Cat. No.: B12772490
CAS No.: 128153-83-3
M. Wt: 289.15 g/mol
InChI Key: XAUBUNJBCYDYMK-CHHVJCJISA-N
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Description

2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 It is a derivative of lactic acid and hydrazide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzylidene moiety

Preparation Methods

The synthesis of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,4-dichloro-alpha-methylbenzylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide include other hydrazide derivatives such as isoniazid and nicotinic acid hydrazide. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and dichloro groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

128153-83-3

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C12H14Cl2N2O2/c1-7(15-16-11(17)12(2,3)18)9-5-4-8(13)6-10(9)14/h4-6,18H,1-3H3,(H,16,17)/b15-7-

InChI Key

XAUBUNJBCYDYMK-CHHVJCJISA-N

Isomeric SMILES

C/C(=N/NC(=O)C(C)(C)O)/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C(C)(C)O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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